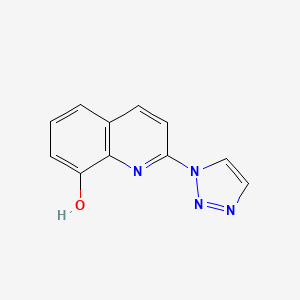

2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

648896-34-8 |

|---|---|

Molekularformel |

C11H8N4O |

Molekulargewicht |

212.21 g/mol |

IUPAC-Name |

2-(triazol-1-yl)quinolin-8-ol |

InChI |

InChI=1S/C11H8N4O/c16-9-3-1-2-8-4-5-10(13-11(8)9)15-7-6-12-14-15/h1-7,16H |

InChI-Schlüssel |

YRJFBEDDLDHUAL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)N3C=CN=N3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 1h 1,2,3 Triazol 1 Yl Quinolin 8 Ol and Analogues

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Synthetic Route

The CuAAC reaction is the most practical and widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted regioisomer. researchgate.netnih.gov The uncatalyzed version of this reaction, known as the Huisgen cycloaddition, requires harsh conditions and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility. nih.govresearchgate.net

Synthesis of Key Precursors: Azide and Alkyne Functionalized Intermediates

The successful synthesis of the target compound via CuAAC necessitates the preparation of two key building blocks: a quinoline-containing azide and a suitable alkyne, or vice versa.

Quinoline (B57606) Azides: A common precursor for introducing the azide functionality to the quinoline core is 2-azidoquinoline. This intermediate can be synthesized from various starting materials. For instance, 2-chloroquinoline (B121035) can be converted to 2-azidoquinoline through nucleophilic substitution with sodium azide. researchgate.net Another approach involves the use of 2-azidobenzaldehydes, which can undergo various annulation reactions to form the quinoline ring system. mdpi.com

Alkyne Counterparts: The alkyne component can be a simple terminal alkyne or a more complex molecule bearing additional functional groups. For the synthesis of the parent compound, propargyl alcohol or its derivatives are often utilized. For example, 8-(prop-2-yn-1-yloxy)quinoline (B15052266) can be prepared by reacting 8-hydroxyquinoline (B1678124) with propargyl bromide in the presence of a base.

Reaction Conditions and Yield Optimization

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligand, solvent, and temperature. researchgate.net

Copper Source and Ligands: While various copper(I) sources like CuI, CuBr, and Cu₂O can be used, the catalyst is often generated in situ by the reduction of a copper(II) salt, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate. researchgate.netnih.gov The use of ligands can stabilize the copper(I) catalytic species, prevent side reactions, and enhance the reaction rate. thieme-connect.de Nitrogen-containing ligands, such as hydroquinidine-1,4-phthalazinediyl diether ((DHQD)₂PHAL), have been shown to facilitate the reaction at room temperature in water. thieme-connect.de

Solvents and Temperature: The CuAAC reaction is known for its compatibility with a wide range of solvents, including sustainable options like water, glycerol, and polyethylene (B3416737) glycol (PEG). nih.gov Reactions are often carried out at room temperature, although in some cases, gentle heating (e.g., 40-120 °C) may be required to achieve optimal yields. researchgate.netnih.gov

Optimization Strategies: To maximize the yield of the desired triazole product, several strategies can be employed. These include using an excess of one of the reactants, typically the simpler one, and carefully controlling the reaction time. youtube.com The use of microwave irradiation has also been reported to accelerate the reaction and improve yields in the synthesis of related quinoline derivatives. nih.gov

Table 1: Exemplary Reaction Conditions for CuAAC Synthesis of Quinoline-Triazole Hybrids

| Copper Source | Reducing Agent/Ligand | Solvent | Temperature | Yield | Reference |

| CuSO₄·5H₂O | Sodium Ascorbate | tert-BuOH-water (1:1) | 40 °C | Poor to Moderate | researchgate.net |

| CuI | L-proline | Glycerol | Not Specified | Improved Activity | nih.gov |

| CuCl₂ | Eosin Y (photosensitizer) | Water | Room Temperature (Green LED) | 49-100% | nih.gov |

| CuI | None | PEG | 100-120 °C | Not Specified | nih.gov |

This table provides examples of reaction conditions and is not an exhaustive list.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Linkages

A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgresearchgate.net This selectivity is a direct consequence of the reaction mechanism, which involves the formation of a copper(I) acetylide intermediate. nih.gov The organic azide then coordinates to the copper center, which facilitates the nucleophilic attack of the acetylide's β-carbon onto the terminal nitrogen of the azide. nih.gov

In contrast, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved using ruthenium-based catalysts, such as Cp*RuCl(PPh₃)₂, although this method is less commonly applied for quinoline-triazole hybrids. nih.govresearchgate.net The ability to selectively synthesize either the 1,4- or 1,5-regioisomer provides a powerful tool for creating diverse molecular architectures.

Structural Elucidation through Spectroscopic and Analytical Techniques

The successful synthesis and purification of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol and its analogues are confirmed through a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for the structural characterization of the synthesized compounds.

¹H NMR: The proton NMR spectrum provides valuable information about the number of different types of protons and their local chemical environments. Key signals confirming the formation of the triazole ring include a characteristic singlet for the triazolyl proton. nih.gov The signals corresponding to the protons of the quinoline ring and any substituents on the triazole or quinoline moieties will also be present and can be assigned based on their chemical shifts and coupling patterns. rsc.org For example, in a related compound, the protons of an ethyl linker chain appeared as triplets at δ 4.70 and 4.96 ppm, and a singlet for the -CH₂ of a propargyl group was observed at δ 5.36 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The formation of the triazole ring is confirmed by the appearance of signals for the two carbon atoms within the triazole ring. rsc.org The chemical shifts of the quinoline carbons and any other carbons in the molecule will also be observed, further confirming the structure. rsc.org For instance, in a similar structure, characteristic signals for an ethyl linker chain were observed at δ 49.58, 62.61, and 67.65 ppm. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Quinoline-Triazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 8.32 | s | Triazolyl proton | nih.gov |

| ¹H | 5.36 | s | -CH₂ (propargyl) | nih.gov |

| ¹H | 4.96 | t | -CH₂ (ethyl linker) | nih.gov |

| ¹H | 4.70 | t | -CH₂ (ethyl linker) | nih.gov |

| ¹³C | 67.65 | -OCH₂ (propargyl) | nih.gov | |

| ¹³C | 62.61 | -CH₂ (ethyl linker) | nih.gov | |

| ¹³C | 49.58 | -CH₂ (ethyl linker) | nih.gov |

Note: This table presents selected data for a representative compound and may not directly correspond to 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in the molecule. The formation of the 1,2,3-triazole ring can be confirmed by the appearance of characteristic absorption bands. These include a band for the N=N stretching vibration, typically observed around 1448 cm⁻¹, and a band for the cyclic N-N=N stretching vibration, which appears near 1240 cm⁻¹. nih.govacs.org A C-H stretching vibration from the triazole ring may also be observed around 3142 cm⁻¹. nih.govacs.org The presence of the quinoline ring and the hydroxyl group of the 8-hydroxyquinoline moiety will also give rise to characteristic absorption bands in the IR spectrum.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage of C, H, N, etc.) of a newly synthesized compound. This data is crucial for verifying the empirical formula of the target molecule. In the synthesis of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol and its analogues, elemental analysis serves as a key confirmation of the successful incorporation of the triazole and quinoline moieties and any appended functional groups.

Detailed Research Findings

Researchers have consistently utilized elemental analysis to validate the structures of novel triazole-quinolinol hybrids. The experimentally determined values for carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and structural integrity.

For instance, in the synthesis of various 5-((5-amino-1H-1,2,3-triazol-1-yl)methyl)-8-quinolinol derivatives, the elemental analysis results were in good agreement with the calculated values. nih.gov Similarly, for a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, the elemental analysis data corresponded well with their proposed chemical formulas, confirming the successful synthesis of these analogues. mdpi.com

The following tables present elemental analysis data for several analogues of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol, showcasing the congruence between the calculated and found elemental compositions.

Data Tables

Table 1: Elemental Analysis Data for 5-((5-Amino-1H-1,2,3-triazol-1-yl)methyl)-8-quinolinol Analogues nih.gov

| Compound Name | Molecular Formula | Calculated (%) | Found (%) |

| C | H | ||

| 5-((5-Amino-4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-8-quinolinol | C₁₈H₁₅N₅O | 68.13 | 4.76 |

| 5-((5-Amino-4-chloro-1H-1,2,3-triazol-1-yl)methyl)-8-quinolinol | C₁₂H₁₀ClN₅O | 52.28 | 3.66 |

| Ethyl 4-amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxylate | C₁₅H₁₅N₅O₃ | 57.50 | 4.83 |

| Methyl 4-amino-1-((8-quinolinol-5-yl)methyl)-1,2,3-triazole-5-carboxylate | C₁₄H₁₃N₅O₃ | 56.18 | 4.38 |

Table 2: Elemental Analysis Data for 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Analogues mdpi.com

| Compound Name | Molecular Formula | Calculated (%) | Found (%) |

| C | H | ||

| 4-(4-Benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-8-methylquinolin-2(1H)-one | C₂₅H₁₈N₄O₂ | 73.88 | 4.46 |

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy

The fusion of the 1,2,3-triazole moiety with 8-hydroxyquinoline (B1678124) has been shown to produce compounds with notable antimicrobial properties. nih.govbeilstein-journals.org The 1,2,3-triazole ring is a well-established pharmacophore known for its ability to engage in various noncovalent interactions, which can enhance solubility and binding to biological targets. nih.gov Similarly, 8-hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents. scienceopen.com The combination of these two entities into a single molecular framework often results in synergistic or enhanced biological activity. researchgate.net

Derivatives of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol have demonstrated considerable in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. nih.govnih.gov Studies have evaluated these compounds against a panel of bacteria including Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govnih.gov

In one study, a series of 1,2,3-triazole-8-quinolinol hybrids were synthesized and tested for their antibacterial capacity. nih.gov One particular hybrid exhibited excellent activity, with a minimum inhibitory concentration (MIC) value of 10 μg/mL against S. aureus and 20 μg/mL against B. subtilis, E. coli, and Xanthomonas fragariae. nih.gov This activity was found to be comparable to the standard antibiotic nitroxoline. nih.gov Generally, these compounds tend to be more active against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com The reduced susceptibility of Gram-negative bacteria may be attributed to their more complex cell wall structure, which can hinder the penetration of antibacterial agents. scienceopen.com

The antibacterial action of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol derivatives is believed to be multifactorial. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of bacterial enzymes, such as DNA gyrase. nih.gov This binding is thought to occur through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication and transcription, and its inhibition leads to bacterial cell death.

In addition to their antibacterial properties, derivatives of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol have shown promising antifungal activity against a variety of fungal pathogens, including yeasts and dermatophytes. nih.govnih.gov These compounds have been evaluated against species such as Candida spp., Trichosporon asahii, Microsporum spp., and Trichophyton spp. nih.gov

Certain 8-hydroxyquinoline 1,2,3-triazole derivatives have demonstrated significant potency, with MIC values ranging from 1-16 µg/ml for yeasts and 2-4 µg/ml for dermatophytes. nih.gov For instance, against Microsporum canis, some derivatives exhibited a time-dependent fungicide profile. nih.gov Similarly, against Candida guilliermondii, one derivative was found to be fungicidal at all tested concentrations within 6 hours. nih.gov

The antifungal mechanism of these triazole derivatives is often attributed to their ability to inhibit lanosterol (B1674476) 14-α-demethylase (CYP51A1). nih.govnih.govwikipedia.org This cytochrome P450 enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govwikipedia.org The triazole moiety of the compound is thought to coordinate with the heme iron in the active site of the enzyme, disrupting its function. nih.gov

Molecular docking studies have supported this hypothesis, showing high binding energies of these compounds to the fungal lanosterol 14-α-demethylase. nih.gov The binding is characterized by hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov Furthermore, sorbitol assays combined with scanning electron microscopy suggest that damage to the fungal cell wall may also be a contributing factor to the antifungal activity of these derivatives. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the antimicrobial potency of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol derivatives. These studies have revealed that the nature and position of substituents on the molecular scaffold play a crucial role in determining the biological activity. nih.govnih.gov

For antibacterial activity, the introduction of electron-donating substituents at the 4-position of the 1,2,3-triazole ring has been shown to be important for activity. nih.gov In the context of antifungal activity, the presence of a phenyl or cyclohexenyl group at the 4-position of the triazole ring has been associated with promising results. nih.gov Specifically, the scaffold 4-(cycloalkenyl or phenyl)-5-triazol-8-hydroxyquinoline has been identified as a potential pharmacophore for the development of new antifungal agents. nih.gov The length of the alkyl linker between the quinoline (B57606) and other aromatic moieties can also influence activity, with shorter linkers sometimes leading to better outcomes. nih.gov

Antifungal Activity against Yeast and Dermatophyte Species

DNA Binding Profiles and Interaction Modes

Beyond their direct antimicrobial actions, certain derivatives of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol have been investigated for their ability to interact with DNA. The interaction of small molecules with DNA is a critical aspect of drug design, as it can influence various cellular processes. nih.gov

In vitro studies using herring fish sperm DNA (hs-DNA) have shown that quinoline- and 2-HBT-linked 1,2,3-triazoles can bind to DNA with high affinity. nih.govacs.org The binding constants for these interactions have been found to be in the range of (0.09–3.9) × 10^5 L mol^–1. nih.govacs.org The mode of binding is thought to be primarily through groove binding, although electrostatic interactions may also play a role. nih.govresearchgate.net

Enzyme Inhibition Studies

Quinoline-triazole hybrids have been investigated as inhibitors of various enzymes crucial in pathological conditions, demonstrating the therapeutic potential of this chemical scaffold.

Lanosterol 14-α-demethylase (CYP51A1) is a vital cytochrome P450 enzyme in the biosynthesis of sterols in both fungi and mammals. wikipedia.org It is a well-established target for azole-based antifungal drugs. nih.gov Molecular docking studies have shown that 8-hydroxyquinoline-triazole hybrids can effectively bind to the fungal lanosterol 14-α-demethylase. One such hybrid (compound 6a) exhibited a high binding energy of -9.7 kcal mol–1. nih.gov The interaction is stabilized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions within the enzyme's active site, suggesting a strong inhibitory potential. nih.gov This highlights the promise of these compounds as potential antifungal agents targeting this specific enzyme. nih.govnih.gov

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). nih.gov Caspase-3, in particular, is a key executioner caspase. The inhibition of caspase-3 is a therapeutic strategy in conditions characterized by excessive apoptosis. A series of novel 1,2,3-triazoles hybridized with quinolin-2-one moieties were synthesized and evaluated for their antiapoptotic activity through caspase-3 inhibition. nih.govnih.gov

One compound, identified as 6-methoxy-4-(4-(((2-oxo-1,2-dihydroquinolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)quinolin-2(1H)-one (compound 6c), was found to be a potent and selective inhibitor of caspase-3 compared to other caspases like caspase-8 and caspase-9. nih.govnih.gov This selectivity suggests that these hybrids could be promising lead compounds for developing antiapoptotic agents. nih.govnih.gov In other studies, related 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were identified as activators of caspases, indicating that modifications to the core structure can modulate the biological outcome toward either inhibition or activation. mdpi.comresearchgate.net

| Compound ID (as per source) | Description | Observed Activity | Reference |

|---|---|---|---|

| 6c | 6-methoxy-4-(4-(((2-oxo-1,2-dihydroquinolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)quinolin-2(1H)-one | Potent and selective inhibition of caspase-3 | nih.govnih.gov |

| 3g, 3h | 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one derivatives | Caspase-3 activators | mdpi.com |

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. mdpi.com Tacrine, a drug containing an acridine (B1665455) core similar to quinoline, is a known AChE inhibitor. nih.gov Inspired by this, researchers have synthesized quinoline-1,2,3-triazole hybrids as potential dual-binding site AChE inhibitors. mdpi.comnih.gov

A series of (E)-5-methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-one (a derivative referred to as compound 22) and its 6-methoxy isomer (compound 23) were found to be highly selective inhibitors of human AChE (hAChE). mdpi.com These compounds were able to interact with both the catalytic and peripheral sites of the enzyme. mdpi.com

| Compound ID (as per source) | Description | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 22 | (E)-5-methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-one | hAChE | 114 | mdpi.com |

| 23 | (E)-6-methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-one | hAChE | 109 | mdpi.com |

| 6h | N'-(6-(tert-butoxycarbonyl)hydrazono)methyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)hexane-1,6-diamide | AChE | 0.00365 | researchgate.netmdpi.com |

Other Biologically Relevant Activities (e.g., Antitubercular)

The hybridization of quinoline and 1,2,3-triazole cores has produced compounds with significant antitubercular activity. nih.gov The 1,2,3-triazole scaffold is known to be present in various compounds with antibacterial and antitubercular properties. nih.gov

Several studies have reported on quinoline-appended triazoles with potent action against Mycobacterium tuberculosis (MTB). nih.gov For example, a series of 1,2,3-triazole derivatives were synthesized and screened for their in vitro activity against MTB, with several compounds showing promising minimum inhibitory concentration (MIC) values ranging from 5.8 to 29.9 µg/mL. rsc.org Furthermore, certain 4-carboxy quinolino-triazole hybrids have been investigated as potential inhibitors of the MTB InhA enzyme, a key target in tuberculosis therapy. nih.gov These findings underscore the potential of the 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol scaffold and its analogues as a foundation for developing new antitubercular agents. nih.govscilit.com

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol, these simulations have been crucial in understanding their potential as therapeutic agents.

Molecular docking studies on 8-hydroxyquinoline-1,2,3-triazole hybrids have successfully predicted their binding conformations within the active sites of various biological targets, including DNA and fungal enzymes like lanosterol (B1674476) 14-α-demethylase. nih.govnih.gov For instance, in simulations with lanosterol 14-α-demethylase, a key enzyme in fungal cell membrane biosynthesis, the 8-hydroxyquinoline (B1678124) (8-HQ) moiety of the ligand is shown to interact with specific amino acid residues. acs.org The oxygen and nitrogen atoms of the 8-HQ ring form hydrogen bonds with the amino acid residue ARG96. acs.org The conformation of the ligand is further stabilized by interactions involving the triazole ring and other parts of the molecule. acs.org These predictions are vital for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure for enhanced biological activity. nih.gov

The stability of the ligand-target complex is determined by a variety of non-covalent intermolecular interactions. Docking studies of 8-hydroxyquinoline-triazole derivatives reveal a complex network of these forces. nih.govnih.gov

Hydrogen Bonding: Hydrogen bonds are critical for specificity and affinity. Studies have shown the oxygen and nitrogen atoms of the 8-hydroxyquinoline portion of the molecule forming hydrogen bonds with residues like ARG96 in the active site of lanosterol 14-α-demethylase, with bond lengths measured at 2.29 Å and 2.42 Å, respectively. acs.org

Electrostatic Interactions: These include interactions between charged or polar groups. The π-electrons of the triazole ring have been observed to engage in electrostatic (π-cation) interactions with amino acid residues such as ARG96 and MET79. acs.org

π-π Stacking: Aromatic rings in the ligand and target can stack on top of each other. A π-π stacking interaction has been noted between the π-orbitals of a benzothiazole (B30560) substituent (in a hybrid molecule) and the heme cofactor (HEM460) within the enzyme's active site. nih.govacs.org Additionally, π-sulfur interactions can occur between the target and sulfur-containing moieties on the ligand. acs.org

These dominating non-bonding interactions collectively stabilize the ligand within the binding pocket of the target. nih.govacs.org

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target. For a hybrid molecule containing the 8-hydroxyquinoline-triazole scaffold, molecular docking studies calculated a high binding energy of -9.7 kcal/mol with the fungal enzyme lanosterol 14-α-demethylase. nih.govnih.gov Another study on its interaction with a DNA duplex calculated a binding energy of -8.7 kcal/mol. nih.govnih.gov These negative values indicate a favorable binding process and strong affinity, which correlates well with the observed in vitro biological activities of these compounds. nih.govnih.govacs.org

| Target | Ligand | Binding Energy (kcal/mol) | Source |

| Lanosterol 14-α-demethylase | 8-Hydroxyquinoline-triazole hybrid (6a) | -9.7 | nih.govnih.gov |

| DNA (hs-DNA) | 8-Hydroxyquinoline-triazole hybrid (6a) | -8.7 | nih.govnih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to understand the relationship between a molecule's structure and its reactivity. nih.gov For 8-hydroxyquinoline-triazole derivatives, DFT calculations have been performed using methods like B3LYP with basis sets such as 6-311G(d,p). nih.govacs.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. ntu.edu.iq In studies of 8-hydroxyquinoline-triazole hybrids, DFT calculations are used to determine the energies of these orbitals. nih.govnih.gov This analysis helps to explain the electronic transitions and reactivity patterns of the molecule, further corroborating experimental findings. nih.gov

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further characterize the molecule's reactivity. nih.govnih.gov

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated based on the HOMO-LUMO energy gap. A harder molecule has a larger energy gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These descriptors for 8-hydroxyquinoline-triazole hybrids have been determined using DFT calculations. nih.govresearchgate.net The results from these theoretical calculations provide a deeper understanding of the molecule's electronic properties and help to rationalize its observed biological activities. nih.govresearchgate.net

| Descriptor | Definition | Relevance | Source |

| Chemical Hardness (η) | Resistance to change in electron distribution | Indicates molecular stability | nih.govnih.govsigmaaldrich.com |

| Electrophilicity Index (ω) | Ability to accept electrons | Predicts reactivity as an electrophile | nih.govnih.govsigmaaldrich.com |

Supramolecular Chemistry and Coordination Applications of 2 1h 1,2,3 Triazol 1 Yl Quinolin 8 Ol

The unique molecular framework of 2-(1H-1,2,3-triazol-1-yl)quinolin-8-ol, which combines the well-established metal-binding quinoline-8-ol (8-HQ) unit with the versatile 1,2,3-triazole ring, has positioned it as a significant building block in supramolecular chemistry and coordination applications. This hybrid structure offers multiple coordination sites, enabling complex interactions with metal ions and facilitating the construction of advanced chemical systems.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol?

The compound is typically synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . For example, terminal alkynes (e.g., ethynylquinolin-8-ol derivatives) react with azides under Cu(I) catalysis to form the 1,2,3-triazole ring. This method achieves high regioselectivity (1,4-substitution) and yields (>95% in optimized conditions) . Precursor preparation often involves protecting group strategies (e.g., tert-butyl carbamates) to avoid side reactions, followed by acidic deprotection .

Q. Which spectroscopic techniques are essential for characterizing 2-(1H-1,2,3-Triazol-1-yl)quinolin-8-ol?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm triazole and quinoline ring connectivity. For example, the triazole proton appears as a singlet at δ 7.5–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H] peaks).

- X-ray crystallography : Resolves structural ambiguities, such as bond angles and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .

Q. What biological assays are used to evaluate this compound's activity?

Common assays include:

- Kinase inhibition assays (e.g., VEGFR-2 inhibition via ELISA or fluorescence polarization).

- Immunomodulatory studies (e.g., PD-L1/c-Myc protein inhibition using Western blotting) .

- Antiviral or cytostatic activity screens (e.g., plaque reduction assays for viral replication inhibition) .

Advanced Research Questions

Q. How can regioselectivity challenges in CuAAC reactions be addressed for derivatives of this compound?

Regioselectivity (1,4- vs. 1,5-triazole isomers) is controlled by:

Q. How should conflicting biological activity data between studies be analyzed?

Contradictions (e.g., varying IC values) may arise from:

- Structural modifications : Substituents on the quinoline or triazole rings (e.g., electron-withdrawing groups) alter binding affinity .

- Assay conditions : Differences in cell lines, solvent polarity, or pH can affect activity.

- Meta-analysis : Cross-study comparisons using standardized metrics (e.g., pIC) and multivariate regression to identify critical structural descriptors .

Q. What strategies optimize the compound's solubility for in vivo studies?

- Prodrug design : Esterification of the hydroxyl group improves lipid solubility.

- Coordination complexes : Zinc or platinum complexes enhance aqueous stability (e.g., Zn(II) complexes with benzimidazole ligands) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Q. How can computational methods predict the compound's interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to receptors (e.g., VEGFR-2 or PD-L1).

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD analysis) .

- QSAR modeling : Relates substituent electronic parameters (e.g., Hammett constants) to activity trends .

Q. What crystallographic techniques resolve disorder in the compound's solid-state structure?

- SHELXL refinement : Incorporates anisotropic displacement parameters and restraints for disordered solvent molecules .

- Twinned data correction : For non-merohedral twinning, use TWINABS to scale intensity data .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.